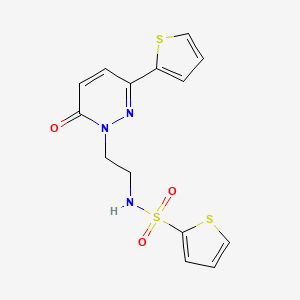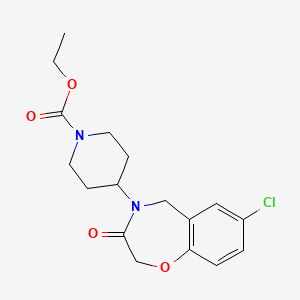
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that falls within the class of nucleoside analogs Nucleoside analogs mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
作用机制
Target of Action
HIV-1 Inhibitor-3, also known as “1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione” or “1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione”, is a novel antiretroviral medication .
Mode of Action
The compound acts as an attachment inhibitor , preventing the HIV-1 virus from attaching to host cells . It does this by establishing a stable α-helical conformation with the target sequence and inhibiting the creation of a fused active hexa-helix bundle, thus preventing HIV-1 Env-mediated membrane fusion and viral entry .
Biochemical Pathways
The compound affects the viral entry process , which includes the attachment of the viral gp120 to the CD4 T cell receptor, binding of the gp120 to CCR5 or CXCR4 co-receptors, and fusion of the viral and cellular membranes . By inhibiting the attachment of the virus to the host cell, the compound disrupts this pathway and prevents the virus from entering the cell and replicating.
Pharmacokinetics
It is known that the compound is well-tolerated and virologically active in individuals with multidrug-resistant (mdr) hiv-1 .
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 replication within the host organism. By inhibiting the attachment of the virus to host cells, the compound prevents the virus from entering the cell and using the cell’s machinery to replicate. This can help to control the spread of the virus within the host organism and slow the progression of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications can lead to drug-drug interactions that may affect the compound’s effectiveness . Additionally, the emergence of drug-resistant strains of HIV-1 is a key factor in the failure of antiretroviral treatment, leading to higher odds of disease progression and mortality .
生化分析
Biochemical Properties
“HIV-1 Inhibitor-3” interacts with specific cellular factors to target integration to interior regions of transcriptionally active genes within gene-dense regions of chromatin . The viral integrase protein interacts with transcriptional co-activator lens epithelium-derived growth factor p75 to principally position integration within gene bodies .
Cellular Effects
“HIV-1 Inhibitor-3” has significant effects on various types of cells and cellular processes. It influences cell function by interacting with specific cellular factors to target integration to interior regions of transcriptionally active genes within gene-dense regions of chromatin . This interaction affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “HIV-1 Inhibitor-3” involves its interaction with the viral integrase protein. This interaction helps fine-tune the specific phosphodiester bonds that are cleaved at integration sites . Inhibitors can impede PR in two ways: one involves binding to the active site of the dimerization protease, and the other involves binding to the PR monomer, thereby preventing dimerization .
Temporal Effects in Laboratory Settings
The effects of “HIV-1 Inhibitor-3” change over time in laboratory settings. The emergence of drug-resistant and multidrug-resistant strains remains a key factor in the failure of cART, leading to higher odds of HIV disease progression and mortality .
Metabolic Pathways
“HIV-1 Inhibitor-3” is involved in several metabolic pathways. Sequential oxidation at the alpha-position of the 5-ethyl group to an acetyl moiety, aromatic hydroxylation of the benzoxazole group (position C4’, C6’, or C7’), and subsequent sulfate conjugation were the major metabolic pathways .
Transport and Distribution
“HIV-1 Inhibitor-3” is transported and distributed within cells and tissues. The karyopherin Transportin 3 (Tnp3) promotes HIV-1 integration in different cell types . Tnp3 binds the viral capsid proteins and tRNAs incorporated into viral particles .
Subcellular Localization
Hiv-1 factors repurpose host GTPases (such as Dynamin and small GTPases – Ran, Rab, ARF, and Rho family members) and ATPases (such as ABCE1, ABCA1 and VPS4) to regulate the subcellular distribution of viral components .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One possible route includes:
Starting Material Preparation: : The synthesis begins with the preparation of the sugar moiety, which is tetrahydrofuran with specific hydroxyl and fluorine substitutions. The stereochemistry is carefully controlled through the choice of protecting groups and selective reactions.
Base Coupling: : The pyrimidine base is then coupled with the sugar moiety using a glycosylation reaction. This step requires precise conditions to ensure the correct attachment of the base to the sugar, often involving the use of Lewis acids or other catalysts.
Deprotection and Purification: : The final steps involve the removal of any protecting groups used during the synthesis and purification of the compound through techniques like chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for higher yield and efficiency. Automated reactors, continuous flow systems, and stringent quality control measures would be implemented to ensure consistency and scalability.
化学反应分析
Types of Reactions
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions:
Oxidation: : The hydroxyl groups present in the compound can be oxidized to aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: : The compound can also undergo reduction reactions, potentially reducing the pyrimidine ring using hydrogenation conditions.
Substitution: : The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, involving reagents such as nucleophilic bases or acids.
Common Reagents and Conditions
Oxidizing Agents: : PCC, KMnO4, Jones reagent.
Reducing Agents: : Hydrogen gas with palladium on carbon (Pd/C), LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: : Nucleophilic bases like sodium methoxide (NaOMe), acids like hydrofluoric acid (HF).
Major Products
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Reduced pyrimidine derivatives.
Substitution Products: : Modified nucleosides with different nucleophilic substitutions.
科学研究应用
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a broad range of applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a model compound in studying nucleoside analog reactions.
Biology: : Incorporated into nucleic acids to study the effects on DNA and RNA structures and functions.
Medicine: : Explored as a potential antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: : Utilized in the development of diagnostic tools and assays for nucleic acid analysis.
相似化合物的比较
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)uracil
2'-Deoxy-2',2'-difluorocytidine (Gemcitabine)
5-Fluorouracil (5-FU)
Uniqueness
Compared to these similar compounds, 1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific stereochemistry and dual fluorine substitutions. This unique structure can confer distinct biological properties and reactivity, making it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-5-6(16)9(11,3-14)18-7(5)13-2-1-4(15)12-8(13)17/h1-2,5-7,14,16H,3H2,(H,12,15,17)/t5-,6+,7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLNPJRBOJRGPS-JVZYCSMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
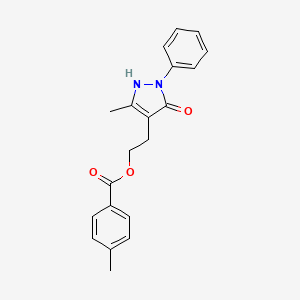

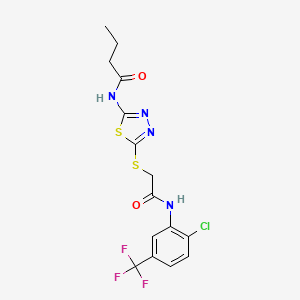
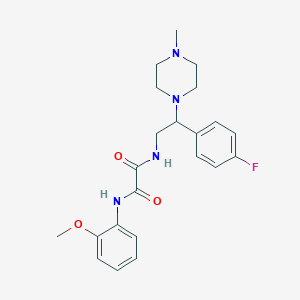
![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)
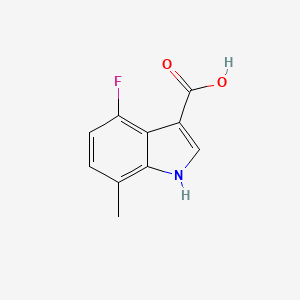
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)
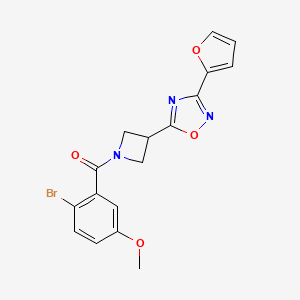
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2917167.png)
